

Application Note: HPLC Analysis of 3-Amino-4-piperidin-1-yl-benzoic acid

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Compound of Interest

Compound Name: 3-Amino-4-piperidin-1-yl-benzoic acid

Cat. No.: B181836

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-piperidin-1-yl-benzoic acid is an aromatic amino acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its specificity, sensitivity, and robustness.^{[1][2][3]} This application note provides a detailed protocol for the HPLC analysis of **3-Amino-4-piperidin-1-yl-benzoic acid**. The method is based on reversed-phase chromatography, which is a common and effective technique for separating aromatic amino acids.^[1]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of **3-Amino-4-piperidin-1-yl-benzoic acid**.

2.1. Materials and Reagents

- **3-Amino-4-piperidin-1-yl-benzoic acid** reference standard (Purity ≥ 98%)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade or Milli-Q)
- 0.45 µm syringe filters

2.2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary pump
 - Autosampler
 - Column oven
 - UV-Vis or Photodiode Array (PDA) detector
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes

2.3. Chromatographic Conditions

A C18 column is a common choice for the separation of amino acids and related compounds. [4][5][6][7] The mobile phase, consisting of a phosphate buffer and an organic modifier like acetonitrile, is optimized for good peak shape and resolution.

Parameter	Condition
HPLC Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate (KH ₂ PO ₄), pH adjusted to 3.0 with Orthophosphoric acid
Mobile Phase B	Acetonitrile
Gradient	10% B to 70% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Run Time	20 minutes

2.4. Preparation of Solutions

- Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **3-Amino-4-piperidin-1-yl-benzoic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **3-Amino-4-piperidin-1-yl-benzoic acid** in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection. For compounds with weak UV absorbance, derivatization may be necessary to enhance detection.[4][5]

Data Presentation

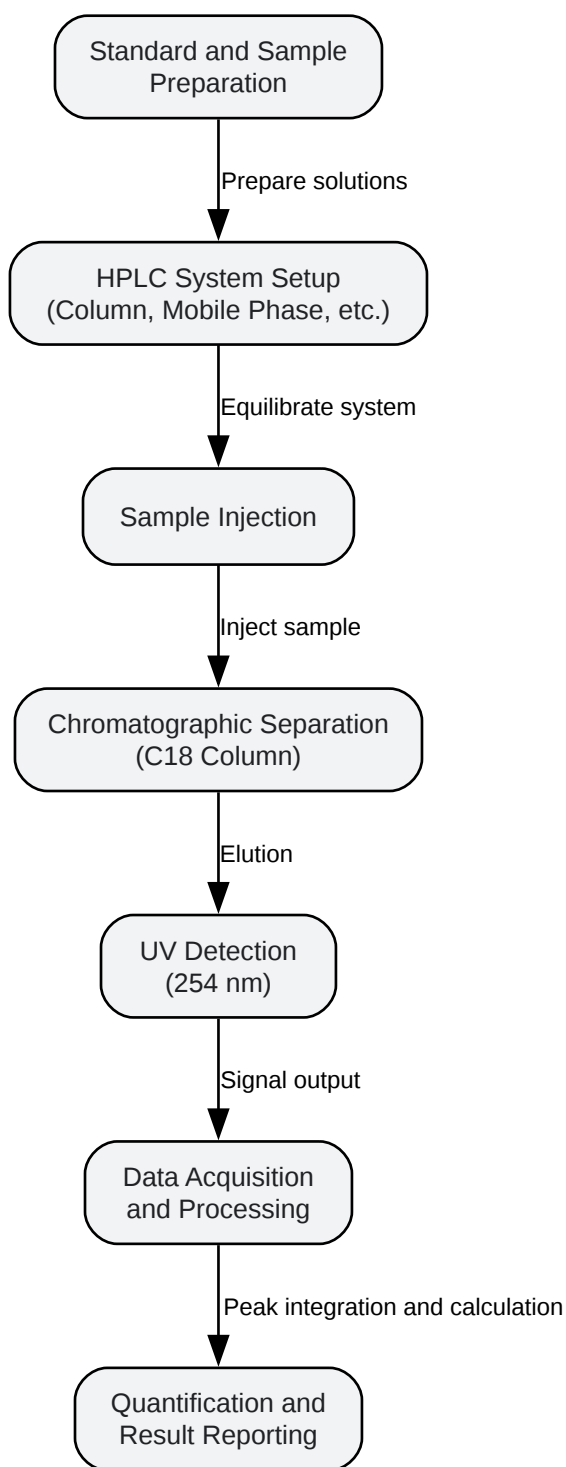
The following table summarizes the expected quantitative data for the HPLC analysis of **3-Amino-4-piperidin-1-yl-benzoic acid** under the specified conditions.

Parameter	Expected Value
Retention Time (tR)	Approximately 8.5 min
Linearity (r ²)	≥ 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantitation (LOQ)	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Mandatory Visualization

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **3-Amino-4-piperidin-1-yl-benzoic acid**.

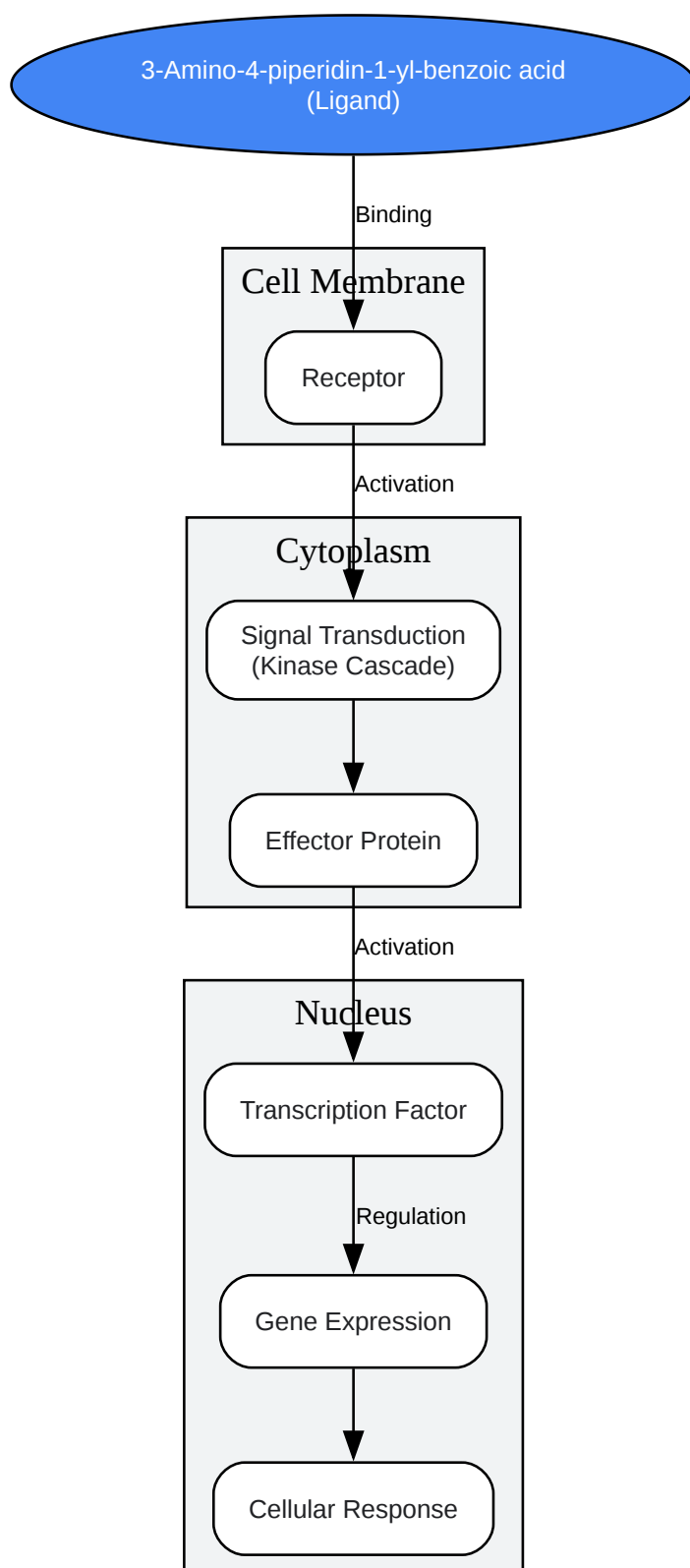


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HPLC Analysis Workflow

4.2. Signaling Pathway (Illustrative)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the requirement, an illustrative diagram of a generic drug-target interaction leading to a cellular response is provided below. This could represent a potential application of the quantified compound in drug development research.



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Generic Drug-Target Pathway

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